Taltirelin Trifluoroacetic Acid Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

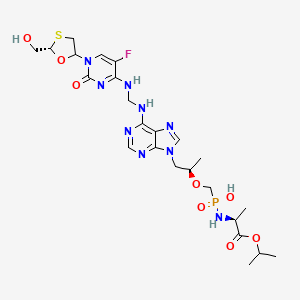

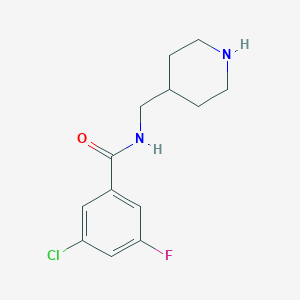

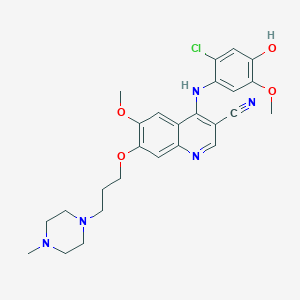

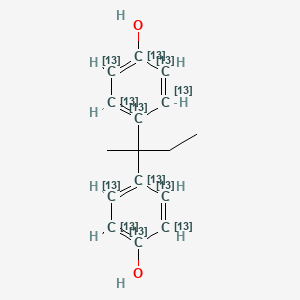

Taltirelin Trifluoroacetic Acid Salt is a biochemical compound with the molecular formula C19H24F3N7O7 and a molecular weight of 519.43 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . Taltirelin is an analogue of thyrotropin-releasing hormone (TRH) and has been developed to stimulate the secretion of thyrotropic hormone (TSH) and enhance recognition memory function .

Méthodes De Préparation

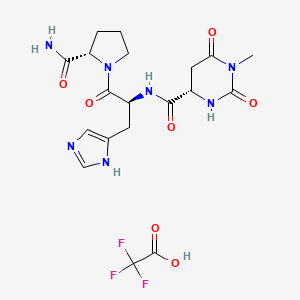

The synthesis of Taltirelin involves several steps. One method starts with L-asparagine as the starting material and involves Friedel-Crafts acylation, esterification, methylation, and hydrogenation to produce an intermediate, S-1-methyl-4,5-dihydro-orotic acid . This intermediate is then reacted with Fmoc-His (Trt)-OH and Pro-NH2 to form His (Trt)-Pro-NH2, which is subsequently deprotected . The final condensation reaction between S-1-methyl-4,5-dihydro-orotic acid and His (Trt)-Pro-NH2, followed by the addition of trifluoroacetic acid, results in the formation of Taltirelin Trifluoroacetic Acid Salt . The product is then purified, desalted, and freeze-dried .

Analyse Des Réactions Chimiques

Taltirelin Trifluoroacetic Acid Salt undergoes various chemical reactions, including condensation and deprotection reactions . Common reagents used in these reactions include trifluoroacetic acid, Fmoc-His (Trt)-OH, and Pro-NH2 . The major products formed from these reactions are intermediates such as S-1-methyl-4,5-dihydro-orotic acid and His (Trt)-Pro-NH2, which ultimately lead to the formation of this compound .

Applications De Recherche Scientifique

Taltirelin Trifluoroacetic Acid Salt is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in various synthetic applications . In biology and medicine, Taltirelin is studied for its potential therapeutic effects on central nervous system disorders, including epilepsy, schizophrenia, spinal cord trauma, Alzheimer’s disease, Parkinson’s disease, and depression . It is also used to enhance recognition memory function and stimulate the secretion of thyrotropic hormone . In industry, this compound is used in proteomics research .

Mécanisme D'action

Taltirelin exerts its effects by activating the thyrotropin-releasing hormone receptor (TRHR), which is a class A G protein-coupled receptor . This activation leads to the coupling of Gαq/G11 and the subsequent production of inositol-1,4,5-triphosphate and the release of intracellular calcium ions . Taltirelin has minimal endocrine activity but favorable neural stimulant properties, including selectively increasing tongue motor activity in sleep . It has been shown to have a longer effective duration, higher intrinsic efficacy, and more potent central nervous system stimulant activity compared to thyrotropin-releasing hormone .

Comparaison Avec Des Composés Similaires

Taltirelin Trifluoroacetic Acid Salt is unique compared to other similar compounds due to its improved central nervous system activity and pharmacological properties . Similar compounds include thyrotropin-releasing hormone, which has a shorter half-life and lower central nervous system stimulant activity . Other related compounds include trifluoroacetic acid and its salts, which are widely used in organic chemistry for various purposes . Trifluoroacetic acid is a stronger acid than acetic acid and is used as a solvent and reagent in chemical transformations .

Propriétés

Formule moléculaire |

C19H24F3N7O7 |

|---|---|

Poids moléculaire |

519.4 g/mol |

Nom IUPAC |

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C17H23N7O5.C2HF3O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;3-2(4,5)1(6)7/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);(H,6,7)/t10-,11-,12-;/m0./s1 |

Clé InChI |

MPHHNZYPQHGMFE-LFELFHSZSA-N |

SMILES isomérique |

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)

![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)